molecular formula C14H8BrN3O4S B6108546 (5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B6108546
M. Wt: 394.20 g/mol
InChI Key: UIMHJXKZSBKDFD-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WAY-299941 are not extensively documented in publicly available sources. it is known that the compound is synthesized for research purposes and is not intended for human use

Chemical Reactions Analysis

WAY-299941 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the thiazolone and furan rings present in the compound .

Scientific Research Applications

WAY-299941 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an inhibitor of diaminopimelate aminotransferase, which is an enzyme involved in the biosynthesis of lysine in bacteria . This makes it a valuable tool for studying bacterial metabolism and developing antibiotics. Additionally, WAY-299941 modulates the interaction of nerve growth factor and brain-derived neurotrophic factor with neurotrophic receptors, making it useful in neurobiological research .

Comparison with Similar Compounds

WAY-299941 can be compared with other inhibitors of diaminopimelate aminotransferase and modulators of neurotrophic factor interactions. Similar compounds include other thiazolone derivatives and furan-based inhibitors. The uniqueness of WAY-299941 lies in its specific molecular structure, which allows it to effectively inhibit diaminopimelate aminotransferase and modulate neurotrophic factor interactions .

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O4S/c15-10-5-7(18(20)21)1-3-9(10)11-4-2-8(22-11)6-12-13(19)17-14(16)23-12/h1-6H,(H2,16,17,19)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHJXKZSBKDFD-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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